Butyltrichlorosilane

Descripción

Overview of Organosilane Chemistry in Research Contexts

Organosilanes are prized for their ability to form stable, covalent bonds with a variety of inorganic substrates while presenting an organic functional group to the surrounding environment. russoindustrial.ru This dual reactivity is central to their use as coupling agents, adhesion promoters, and surface modifiers. researchgate.net In academic research, scientists explore the synthesis of novel organosilanes with tailored functionalities to address specific challenges in areas ranging from polymer science and materials science to medicinal chemistry. nus.edu.sgmsu.edu The study of their reaction mechanisms, such as hydrolysis and condensation, is crucial for controlling the formation of self-assembled monolayers (SAMs) and polysiloxane networks. researchgate.net

Classification and Structural Features of Organotrichlorosilanes

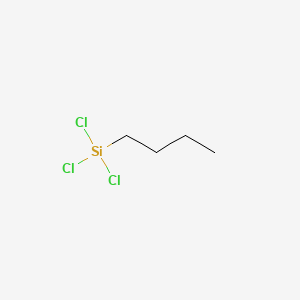

Organotrichlorosilanes are a subclass of organosilanes characterized by the presence of one organic group and three chlorine atoms attached to a central silicon atom, with the general formula RSiCl₃. The high reactivity of the silicon-chlorine bonds makes these compounds valuable precursors for the synthesis of more complex organosilicon materials. azmax.co.jp The nature of the organic substituent (R) significantly influences the compound's physical and chemical properties, including its reactivity, steric hindrance, and the characteristics of the resulting materials. For instance, the butyl group in butyltrichlorosilane imparts hydrophobicity. gelest.com

Historical Development of Research on Organosilane Reactivity and Applications

The field of organosilicon chemistry has a rich history dating back to the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, it was Frederic S. Kipping's extensive research in the early 20th century that laid the groundwork for our modern understanding of these compounds, and he is credited with coining the term "silicone." wikipedia.org A significant breakthrough came in the 1940s with Eugene G. Rochow's development of the "Direct Process" for the synthesis of methylchlorosilanes, a method that remains a cornerstone of industrial production. wikipedia.orgopen.ac.uk The discovery of hydrosilylation in the mid-20th century further expanded the synthetic toolkit for creating a diverse range of organosilanes. uwo.camdpi.com Early research also focused on the unique reactivity of organosilanes, including their hydrolysis and condensation reactions, which are fundamental to the formation of silicone polymers. wikipedia.org

Structure

3D Structure

Propiedades

IUPAC Name |

butyl(trichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Si/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEKAFQSVPLXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Si | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064730 | |

| Record name | Silane, butyltrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point 126 °F. Corrosive to metals and skin. Used to make various silicon containing compounds., Colorless liquid; [HSDB] Faintly red clear liquid; [MSDSonline] | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl trichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

288 °F at 760 mmHg (USCG, 1999), 148.5 °C | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

126 °F (USCG, 1999), 130 °F (54 °C) (open cup) | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethyl ether, benzene, toluene, ethyl acetate, Soluble in heptane | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1606 g/cu cm at 20 C | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.4 (Air = 1) | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

7521-80-4 | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/290 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7521-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007521804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyltrichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/butyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, butyltrichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, butyltrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9O7LYO00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Studies of Butyltrichlorosilane Reactions

Hydrolysis and Condensation Reaction Pathways of Butyltrichlorosilane

The reaction of this compound, particularly with water, initiates a series of chemical transformations that are central to its utility. solubilityofthings.com The primary reaction is hydrolysis, where the chlorine atoms attached to the silicon are replaced by hydroxyl groups. This is followed by condensation, where siloxane bonds (Si-O-Si) are formed, leading to larger molecular structures. unm.edubiotopics.co.uk

Role of Silanol (B1196071) Group Formation

The initial and critical step in the reaction of this compound with water is hydrolysis, which leads to the formation of silanol groups (Si-OH). solubilityofthings.comnih.gov This process involves the nucleophilic attack of water molecules on the silicon atom, resulting in the displacement of chloride ions. nih.gov The presence of three chlorine atoms in this compound allows for a stepwise hydrolysis, forming butylsilanetriol (B3053843) as the fully hydrolyzed product. solubilityofthings.com

The formation of these silanol groups is pivotal as they are the reactive intermediates for the subsequent condensation reactions. gelest.comsemi.ac.cn These hydroxyl groups can react with each other or with remaining chlorosilyl or alkoxysilyl groups to form siloxane bonds, releasing water or alcohol in the process. unm.edubiotopics.co.uk The reactivity and stability of these silanol intermediates are influenced by the surrounding chemical environment, such as pH and solvent polarity. shinetsusilicone-global.com

Oligomerization and Network Formation Kinetics

Following the formation of silanol groups, a series of condensation reactions occur, leading to the formation of oligomers and eventually a cross-linked polysiloxane network. semi.ac.cnscispace.com This process, known as oligomerization, involves the linking of smaller silane (B1218182) units into larger chains and networks. researchgate.net The kinetics of this process are complex and depend on several factors, including the concentration of reactants, temperature, and the presence of catalysts. uct.ac.za

The initial stages of oligomerization often involve the dimerization and trimerization of hydrolyzed this compound molecules. researchgate.net As the reaction proceeds, these oligomers grow in size and complexity, leading to the formation of a three-dimensional network. semi.ac.cn The rate of network formation can be monitored by observing changes in viscosity or by using spectroscopic techniques. stanford.eduthermofisher.comacs.org The structure of the final network, whether it is a soluble polymer or an insoluble gel, is highly dependent on the reaction conditions. scispace.com

Factors Influencing Reaction Kinetics and Product Architecture

The kinetics of this compound reactions and the resulting molecular architecture of the products are not static but are influenced by a variety of factors. These include the inherent structural properties of the butyl group and the external conditions of the reaction medium.

Steric and Inductive Effects of the Butyl Group

The butyl group attached to the silicon atom exerts significant steric and inductive effects that modulate the reactivity of the molecule. scispace.comwikipedia.org Steric hindrance from the bulky butyl group can slow down the rate of both hydrolysis and condensation reactions by impeding the approach of water molecules and other silanol groups to the silicon center. scispace.comwikipedia.org This effect is particularly pronounced with the tert-butyl isomer. wikipedia.org

Influence of Reaction Medium (e.g., Solvent, pH)

The reaction medium plays a critical role in directing the course of this compound hydrolysis and condensation. solubilityofthings.comscispace.com The choice of solvent affects the solubility of the reactants and the stability of the intermediates. solubilityofthings.comresearchgate.net For instance, this compound is generally soluble in non-polar organic solvents but has limited solubility in water, with which it reacts. solubilityofthings.com The use of co-solvents can help to homogenize the reaction mixture and control the reaction rates. ias.ac.in

The pH of the reaction medium has a profound impact on the rates of both hydrolysis and condensation. unm.eduresearchgate.net These reactions can be catalyzed by either acid or base. unm.edu Under acidic conditions, the reaction mechanism typically involves the protonation of a hydroxyl or alkoxy group, followed by nucleophilic attack. unm.edu In basic conditions, the reaction proceeds through the direct attack of a hydroxide (B78521) or silanolate anion on the silicon atom. unm.edu The pH can therefore be used to control the relative rates of hydrolysis and condensation, which in turn influences the final product architecture. researchgate.netrsc.org

Interaction Mechanisms with Substrate Surfaces

This compound is frequently used to modify the surfaces of various materials to impart properties like hydrophobicity. solubilityofthings.com The interaction of this compound with a substrate surface involves a combination of chemical bonding and physical adsorption. oup.comnih.gov

When a substrate with surface hydroxyl groups (e.g., silica (B1680970), glass, or wood) is treated with this compound, the silane can react directly with these surface groups. gelest.com This process, known as grafting, involves the formation of covalent siloxane bonds between the silicon atom of the silane and the oxygen atoms on the substrate surface. semi.ac.cn This leads to the formation of a durable, chemically bonded coating.

In addition to direct chemical bonding, the hydrolyzed and partially condensed this compound oligomers can physically adsorb onto the substrate surface. tu-darmstadt.de These adsorbed layers can then further react and cross-link to form a polymeric film. The final morphology and properties of the surface coating depend on the interplay between these chemical and physical interaction mechanisms, as well as the reaction conditions and the nature of the substrate. mdpi.comresearchgate.netnih.govuh.eduacs.org

Data Tables

Table 1: Factors Influencing this compound Reactions

| Factor | Influence on Hydrolysis | Influence on Condensation | Impact on Product Architecture |

| Steric Hindrance (Butyl Group) | Decreases rate by hindering water attack. scispace.comwikipedia.org | Decreases rate by hindering approach of silanols. scispace.com | Can lead to less cross-linked, more linear polymers. scispace.com |

| Inductive Effect (Butyl Group) | Can stabilize transition states, affecting the rate. libretexts.orgresearchgate.net | Influences silanol acidity, affecting the rate. libretexts.org | Can modify the reactivity of different sites, affecting branching. researchgate.net |

| Solvent Polarity | Affects solubility and reaction rate. solubilityofthings.comresearchgate.net | Influences the stability of intermediates. researchgate.net | Can determine whether a gel or soluble polymer forms. scispace.com |

| pH (Acid/Base Catalysis) | Rate is pH-dependent; catalyzed by both acid and base. unm.eduresearchgate.net | Rate is pH-dependent; catalyzed by both acid and base. unm.eduresearchgate.net | Affects the balance between hydrolysis and condensation, influencing structure. researchgate.net |

| Water Stoichiometry | Rate increases with water concentration up to a point. scispace.com | Dependent on the concentration of silanol groups. | High water ratios can lead to more complete hydrolysis and denser networks. scispace.com |

Adhesion and Grafting Mechanisms on Inorganic Substrates

The adhesion and grafting of this compound onto inorganic substrates, such as silica and metal oxides, is a process driven by the formation of strong, covalent Si-O-Si bonds. researchgate.netacs.org This process transforms the surface properties of the inorganic material, often imparting hydrophobicity.

The primary mechanism involves the hydrolysis of the trichlorosilyl (B107488) group (-SiCl₃) of this compound in the presence of surface-adsorbed water or hydroxyl groups (-OH) present on the inorganic substrate. mdpi.comresearchgate.net This hydrolysis reaction leads to the formation of highly reactive silanol intermediates (R-Si(OH)₃). These silanols then undergo condensation reactions with the hydroxyl groups on the substrate surface, resulting in the formation of covalent siloxane bonds (Substrate-O-Si). mdpi.com

The reaction can be summarized in two main steps:

Hydrolysis: BuSiCl₃ + 3H₂O → BuSi(OH)₃ + 3HCl

Condensation: Substrate-OH + HOSi(OH)₂-Bu → Substrate-O-Si(OH)₂-Bu + H₂O

Further condensation can occur between adjacent grafted silanol groups, leading to the formation of a cross-linked polysiloxane layer on the surface. The density and structure of this grafted layer can be influenced by reaction conditions such as the solvent, temperature, and surface preparation. researchgate.netacs.org For instance, vapor-phase deposition can lead to the formation of polymeric grafted layers. acs.org

The butyl group, being a non-polar alkyl chain, orients away from the polar inorganic surface, creating a hydrophobic layer. The effectiveness of this surface modification is often assessed by measuring the contact angle of water on the treated surface.

Interactive Data Table: Reaction Parameters for this compound on Inorganic Substrates

| Substrate | Reaction Condition | Grafting Result | Analytical Technique | Reference |

| Silica (SiO₂) ** | Vapor Phase Deposition | Polymeric grafted layers | Contact Angle, Ellipsometry | acs.org |

| Silicon Wafer | Toluene with amine catalyst | Monomolecular and oligomeric layers | Contact Angle, Ellipsometry | acs.org |

| Metal Oxides | UV Irradiation | Covalent Si-O-Me bonds | Not Specified | google.com |

| Titanium Oxide (TiO₂) ** | Oxygen Plasma Treatment | Grafted PDMS brush | Not Specified | researchgate.net |

Chemical Fixation Processes on Organic Particulates (e.g., Microplastics)

The chemical fixation of this compound on organic particulates, particularly non-polar microplastics like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), presents a different mechanistic challenge due to the general inertness of these polymer surfaces. calpaclab.comipfdd.de The process is often described as a physicochemical agglomeration and fixation. researchgate.net

The initial step involves the physical interaction and attachment of the this compound molecules to the surface of the microplastic particles. mdpi.com The non-polar butyl group of the silane has an affinity for the non-polar polymer surface, facilitating this initial adsorption.

Following this physical attachment, the reactive trichlorosilyl end of the molecule undergoes a water-induced sol-gel process. mdpi.com In an aqueous environment, the trichlorosilyl groups hydrolyze to form reactive silanols. These silanols then condense with each other to form a three-dimensional cross-linked polysiloxane network. This network encapsulates and entraps the microplastic particles, leading to the formation of larger, stable agglomerates that can be more easily removed from the water. researchgate.netmdpi.com

While direct covalent bonding between the silane and the unmodified polyethylene or polypropylene surface is not the primary mechanism, surface activation of the microplastics can potentially lead to some degree of chemical grafting. However, the dominant process for fixation is the encapsulation within the in-situ formed silica-based hybrid material. researchgate.net The efficiency of this process is influenced by the polarity of both the microplastic and the organosilane. mdpi.com

Interactive Data Table: Research Findings on this compound Fixation on Organic Particulates

| Organic Particulate | Fixation Mechanism | Outcome | Analytical Confirmation | Reference |

| Polyethylene (PE) | Agglomeration-fixation via sol-gel process | Formation of stable agglomerates | IR-spectra, TGA | researchgate.netmdpi.com |

| Polypropylene (PP) | Agglomeration-fixation via sol-gel process | Formation of stable agglomerates | IR-spectra, TGA | researchgate.netmdpi.com |

| Polyamide | Agglomeration-fixation via sol-gel process | Strong effect of polarity on removal efficiency | Not Specified | mdpi.com |

| Polyester | Agglomeration-fixation via sol-gel process | Strong effect of polarity on removal efficiency | Not Specified | mdpi.com |

| Polyvinyl chloride | Agglomeration-fixation via sol-gel process | Strong effect of polarity on removal efficiency | Not Specified | mdpi.com |

Surface Modification and Interfacial Phenomena Mediated by Butyltrichlorosilane

Formation and Characterization of Self-Assembled Monolayers (SAMs) from Butyltrichlorosilane

Self-assembled monolayers (SAMs) are highly organized molecular films formed spontaneously on a substrate surface. utwente.nlacs.org The formation of SAMs from alkyltrichlorosilanes like this compound on hydroxylated surfaces is a robust method for creating well-defined, functional interfaces with tailored properties. utwente.nlacs.org

Following hydrolysis, two key reactions occur:

Interfacial Bonding : The newly formed silanol (B1196071) groups condense with the hydroxyl groups present on the substrate (e.g., Si-OH on a glass or silicon oxide surface), forming strong, covalent siloxane (Si-O-Si) bonds that anchor the molecule to the surface. researchgate.netacs.org

Cross-linking : The silanol groups of adjacent, surface-bound molecules condense with each other, forming a laterally cross-linked polysiloxane network. researchgate.net

This process is driven by the reduction of interfacial free energy and is influenced by intermolecular van der Waals forces between the butyl chains, which promote ordering. sigmaaldrich.com The self-assembly mechanism for alkyltrichlorosilanes is often described as proceeding through an island formation model, where individual molecules first physisorb onto the surface and possess sufficient mobility to aggregate into ordered domains or islands. utwente.nlacs.org These islands then grow and coalesce to form a complete monolayer. utwente.nlacs.org The entire process represents a balance between molecule-substrate and molecule-molecule interactions. mdpi.com

The structural integrity of SAMs derived from alkyltrichlorosilanes is largely dependent on the formation of a dense, covalently bonded siloxane network at the substrate interface. researchgate.net This network provides significant mechanical and chemical stability to the monolayer. researchgate.net The ordering of the monolayer is primarily dictated by the attractive van der Waals interactions between the aliphatic backbones of the butyl chains. acs.org

Molecular Self-Assembly Processes

Functionalization of Substrate Interfaces with this compound

The ability of this compound to form robust monolayers makes it an effective agent for the functionalization of diverse material surfaces. This surface modification is used to precisely control interfacial properties such as wettability, adhesion, and chemical reactivity.

Metal oxide surfaces are typically rich in hydroxyl groups, making them prime candidates for functionalization with this compound. acs.orgresearchgate.net This modification is often aimed at transforming the native hydrophilic character of the oxide to a hydrophobic one by introducing the nonpolar butyl chains at the surface. acs.orgresearchgate.net The process involves the covalent grafting of the silane (B1218182) to the oxide surface via the formation of stable metal-O-Si bonds. researchgate.net

This functionalization has been demonstrated to be highly effective. For instance, research on n-octyltrichlorosilane, an analogue of this compound, showed the formation of stable hydrophobic surfaces on ceramic metal oxides like Titanium dioxide (TiO₂) and Zirconium dioxide (ZrO₂). acs.orgresearchgate.net This modification resulted in a thin, hydrophobic nanolayer that significantly altered the material's surface properties. acs.orgresearchgate.net this compound itself has been used to functionalize hybrid sensors based on zinc peroxide nanoparticles, leading to an improvement in the sensor's detection limit by a factor of three. chemicalbook.com

Table 1: Research Findings on Metal Oxide Surface Modification with n-octyltrichlorosilane (C₈Cl₃Si)

This table presents data for n-octyltrichlorosilane as a representative example of the effects of alkyltrichlorosilane modification on metal oxide ceramics.

| Property | Value | Reference |

| Contact Angle (CA) | 133° | acs.orgresearchgate.net |

| Roughness (RMS) | 12 nm | acs.orgresearchgate.net |

| Adhesive Force | 5.7 nN | acs.orgresearchgate.net |

| Young's Modulus | 130 GPa | acs.orgresearchgate.net |

Glass surfaces, composed primarily of silicon dioxide, are naturally terminated with silanol (Si-OH) groups, making them highly receptive to modification by this compound. americanelements.com The reaction proceeds via the condensation of the silane with the surface, creating a new surface layer terminated by butyl groups. chemicalbook.com This functionalization is a foundational technique for controlling the surface energy of glass and for creating a defined chemical interface for subsequent molecular binding. chemicalbook.comcnrs.fr

A key application is the alteration of wettability. Coating a glass substrate with this compound introduces an alkyl surface that can, for example, bind with other specific molecules to achieve desired surface properties. chemicalbook.com In one study, a this compound layer was used as an intermediate to bind 2-methacryloyloxyethyl-4-azidobenzoate (MPAz), a process that converted a hydrophobic glass surface into a superhydrophilic one. chemicalbook.com This demonstrates the utility of this compound in creating versatile platforms for interfacial binding. The stability of this silane layer is critical, as hydrolysis of the anchoring siloxy bonds can lead to the detachment of the functional layer over time, particularly in aqueous environments. acs.org

Cellulose (B213188) is a natural biopolymer rich in surface hydroxyl groups, which allows for its chemical modification with silanes like this compound. scirp.orgnih.gov Such modifications are pursued to enhance the properties of cellulose-based materials, improving their water resistance, thermal stability, and adhesion, particularly within hydrophobic polymer composites. scirp.orgresearchgate.net

The functionalization mechanism involves the formation of covalent ether linkages (C-O-Si) between the hydroxyl groups of the cellulose and the this compound molecule. scirp.org While specific studies focusing solely on this compound with cellulose are not extensively detailed, the principles established for other alkyltrichlorosilanes are directly applicable. For example, fluorinated trichlorosilanes have been successfully used to create highly oleophobic cellulose surfaces. psu.edu By grafting butyl groups onto the cellulose surface, its compatibility with nonpolar matrices is enhanced, which is a critical factor in the development of reinforced biocomposites and advanced adhesives. scirp.orgresearchgate.net

Glass Substrate Functionalization for Interfacial Binding

Tailoring Interfacial Characteristics

The chemical reactivity of this compound makes it a significant agent for altering the surface chemistry of various materials. Its primary utility lies in its ability to graft hydrophobic butyl groups onto substrates, thereby fundamentally changing their interaction with their environment. This modification influences key interfacial properties, including wettability and the stability of particulate dispersions.

Hydrophobicity/Hydrophilicity Modification Mechanisms

The primary mechanism by which this compound modifies a surface from hydrophilic (water-attracting) to hydrophobic (water-repellent) is through a chemical reaction known as silanization. This process targets hydroxyl (-OH) groups that are naturally present on the surfaces of many materials, such as silica (B1680970), metal oxides, and glass. bioforcenano.comresearchgate.net

The modification process involves the following key steps:

Hydrolysis: The trichlorosilyl (B107488) group (-SiCl₃) of this compound is highly reactive towards water. In the presence of trace surface moisture or atmospheric humidity, the chloro groups hydrolyze to form reactive silanol groups (-SiOH).

Condensation: These newly formed silanol groups then react with the hydroxyl groups on the substrate surface. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the butylsilane (B75430) molecule onto the surface. bioforcenano.com

Surface Reorientation: Once chemically bonded, the non-polar butyl chains (-C₄H₉) orient themselves away from the polar surface, creating a new, low-energy, non-polar interface. gelest.com This layer of hydrocarbon chains effectively shields the underlying polar substrate from interacting with water. gelest.com

The result is a significant decrease in the surface's affinity for water, which is quantifiable by an increase in the water contact angle. A surface that was once hydrophilic, with a low water contact angle, becomes hydrophobic, exhibiting a high contact angle. researchgate.netresearchgate.net For instance, research has demonstrated that modifying hydrophilic zeolite molecular sieves with this compound can dramatically increase the water contact angle from as low as 20° to as high as 154°, indicating a shift to a superhydrophobic state. researchgate.net

Table 1: Effect of Alkylchlorosilane Treatment on Surface Wettability

| Substrate | Modifying Agent | Initial Water Contact Angle | Final Water Contact Angle | Reference |

|---|---|---|---|---|

| Silica Wafer | This compound | Hydrophilic (near 0°) | 80° - 102° | bioforcenano.com |

| 5A Molecular Sieves | This compound | ~20° | 154° | researchgate.net |

| ZSM-5 Zeolite | Alkyltrichlorosilanes | <20° | >20° (increases with alkyl chain length) | researchgate.net |

Enhancement of Surface-Related Properties (e.g., Dispersion, Stability)

The surface modification induced by this compound also plays a crucial role in enhancing properties such as the dispersion and stability of nanoparticles in non-polar media like lubricating oils or polymers. mdpi.commdpi.com Bare, unmodified nanoparticles, particularly metal oxides, often have hydrophilic surfaces and high surface energy, which causes them to agglomerate or clump together in non-polar environments to minimize this energy. mdpi.com This aggregation can limit their effectiveness and lead to sedimentation. mdpi.commdpi.com

Silanization with this compound addresses this issue by replacing the polar surface hydroxyl groups with non-polar butyl groups. This surface treatment enhances dispersion and stability through several mechanisms:

Improved Compatibility: The hydrophobic butyl chains on the particle surfaces are chemically compatible with non-polar or weakly polar liquids (e.g., oils, hexadecane). mdpi.commdpi.com This reduces the interfacial tension between the particles and the medium, allowing for more uniform and stable dispersion.

Steric Hindrance: The grafted butyl groups create a physical, steric barrier around each particle. This barrier prevents particles from getting close enough for the attractive van der Waals forces to cause agglomeration, a principle known as steric stabilization. mdpi.com

Reduced Surface Energy: The conversion of a high-energy, polar surface to a low-energy, non-polar surface mitigates the primary driving force for particle aggregation. mdpi.com

Research has shown that surface silanization is a highly effective method for improving the dispersion of nanoparticles compared to other methods like using surfactants. mdpi.com The resulting stability ensures that the nanoparticles remain suspended in the medium for extended periods, which is essential for applications such as advanced lubricants where consistent performance is required. mdpi.comgoogle.com

Table 2: Impact of Silanization on Nanoparticle Dispersion

| Nanoparticle Type | Dispersion Medium | Modification Method | Observed Outcome | Reference |

|---|---|---|---|---|

| Metal Oxide Nanoparticles | Non-polar/Weakly Polar Oils | Surface Silanization | Provides overall better dispersion and stability compared to surfactant modification. | mdpi.com |

| TiO₂ Nanomaterials | Lubricating Oils | In situ surface modification | Improved dispersion stability and tribological performance. | mdpi.com |

| General Nanoparticles | Aqueous Media | Use of dispersants | Long-term stable dispersion is achieved when aggregation is prevented. | google.com |

Advanced Materials Science Applications of Butyltrichlorosilane

Environmental Remediation Technologies

Butyltrichlorosilane has emerged as a key component in innovative solutions for combating microplastic pollution in aquatic environments. Its unique chemical properties enable the effective agglomeration and subsequent removal of these persistent pollutants from water sources.

Organosilane-Induced Agglomeration for Microplastic Removal

A novel approach for the removal of microplastics from water involves the use of organosilanes, such as n-butyltrichlorosilane, to induce agglomeration. researchgate.netmdpi.com This process relies on the physicochemical interaction between the organosilane and the surface of the microplastic particles. researchgate.netresearchgate.net The organic groups of the organosilane attach to the microplastic surfaces, gathering them into larger clusters. mdpi.comresearchgate.net This method has proven effective for various types of polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyamide, polyester, and polyvinyl chloride (PVC). mdpi.comresearchgate.net

The effectiveness of the agglomeration is influenced by the polarity of both the microplastics and the organosilanes. researchgate.net For instance, non-polar polymers like PE and PP, which consist of pure alkyl chains, interact favorably with the butyl group of n-butyltrichlorosilane. mdpi.com The process combines physical agglomeration with a chemical fixation step, leading to the formation of stable, larger particles that can be more easily separated from the water. mdpi.com

Chemical Fixation of Agglomerates via Sol-Gel Processes in Wastewater Treatment

Following the initial physical agglomeration, a chemical fixation process occurs through a water-induced sol-gel reaction. mdpi.comresearchgate.net The three reactive chloro groups on the this compound molecule hydrolyze in the presence of water to form highly reactive silanols. mdpi.comnih.gov These silanols then undergo condensation to form stable siloxane bonds, creating a three-dimensional hybrid silica (B1680970) network that encapsulates and chemically binds the microplastic particles. mdpi.comresearchgate.net This sol-gel process results in the formation of large, stable agglomerates, often exceeding 1 cm in size, which can be readily removed through techniques like filtration. nih.govcore.ac.uk The novelty of this approach lies in the combination of a physical collection process with a chemical stabilization step, which ensures the integrity of the agglomerates for efficient removal. mdpi.com

Pilot-Scale Plant Studies for Industrial Wastewater Applications

The promising results from laboratory-scale experiments have led to the testing of this technology in pilot-scale plants for treating industrial wastewater. researchgate.net In one such study conducted at a plastics manufacturer in Germany, a pilot plant demonstrated a significant reduction in microplastics and chemical oxygen demand (COD). researchgate.net The plant, operating with a flow rate of 12 m³/h and a retention time of 10 minutes, achieved an average microplastic reduction of 98.26 ± 2.15% as measured by total suspended solids (TSS) and 97.92 ± 2.31% by particle count. researchgate.net This translated to preventing the emission of 1.1 kg of microplastics per cubic meter of water, with an estimated annual prevention of 2.7 tonnes of microplastics. researchgate.net

Another pilot study at a municipal wastewater treatment plant combined the organosilane-based microplastic removal with a granular activated carbon (GAC) filter. researchgate.net This integrated system achieved an average reduction in micropollutants of 86.2 ± 2.0% and a microplastic reduction of 60.9 ± 27.5%. researchgate.net These pilot-scale studies underscore the potential of this compound-based technology for effective, large-scale remediation of microplastic-contaminated industrial and municipal wastewater. researchgate.netnih.gov

| Pilot Plant Study Metrics | Value |

| Average Microplastic Reduction (by TSS) | 98.26 ± 2.15% researchgate.net |

| Average Microplastic Reduction (by particle count) | 97.92 ± 2.31% researchgate.net |

| Prevented Microplastic Emission | 1.1 kg/m ³ of water researchgate.net |

| Estimated Annual Microplastic Prevention | 2.7 tonnes researchgate.net |

| Micropollutant Reduction (with GAC) | 86.2 ± 2.0% researchgate.net |

| Microplastic Reduction (with GAC) | 60.9 ± 27.5% researchgate.net |

Design and Synthesis of Hybrid Organic-Inorganic Materials

The trifunctional nature of this compound makes it a valuable precursor in the synthesis of advanced hybrid materials, where organic and inorganic components are combined at the molecular level to achieve unique properties.

Polysilsesquioxane Frameworks

This compound can be used as a monomer for the synthesis of polysilsesquioxanes, which are cage-like or network structures with the empirical formula (RSiO1.5)n. The hydrolytic condensation of this compound can lead to the formation of these frameworks. open.ac.uk The synthesis of these materials is a time-intensive process but is a common method for creating polysilsesquioxanes and their derivatives. open.ac.uk The resulting materials possess a well-defined inorganic core of silicon and oxygen atoms, surrounded by organic butyl groups. mdpi.com

Nanocomposite Development Utilizing Organosilane Precursors

This compound and other organosilanes serve as precursors for the development of nanocomposites with tailored properties. sigmaaldrich.com These precursors can be used in sol-gel processes to create hybrid coatings and materials. google.comict-tex.eu The ability to modify surfaces and create three-dimensional networks makes organosilanes crucial in the fabrication of advanced materials. For instance, in the creation of silica-rubber nanocomposites for applications like tire treads, organosilanes are used to compatibilize and covalently link the silica filler to the rubber matrix. acs.org The organic functionality of the silane (B1218182), in this case, the butyl group, can be tailored to enhance the interaction with a polymer matrix, leading to improved material properties. researchgate.net The development of core-shell hybrid latex particles, for example, can involve the use of organosilane-derived polysilsesquioxanes as seeds for polymerization, resulting in materials with specific surface properties. researchgate.net

Catalysis and Separation Media

The chemical reactivity of this compound, stemming from its silicon-chlorine bonds, allows it to serve as a powerful agent for modifying the surfaces of materials used in catalysis and separation. By covalently bonding butyl groups to a substrate, it alters the surface energy and chemical affinity, which is crucial for creating specialized media for these applications.

Fabrication of Molecular Sieves as Catalyst Supports

Molecular sieves, such as zeolites and other porous aluminosilicates, are cornerstones of industrial catalysis due to their high surface area and shape-selective porous structures. rsc.orgmdpi.com The performance of catalysts supported on these materials can be significantly enhanced by modifying the surface properties of the support. This compound is employed in the surface functionalization of these supports to control their chemical environment.

The primary mechanism involves the reaction of the trichlorosilyl (B107488) group (-SiCl₃) of this compound with the surface hydroxyl (-OH) groups present on molecular sieves. This process grafts butyl groups onto the surface, transforming the typically hydrophilic oxide surface into a more hydrophobic one. This modification is critical for several reasons:

Improved Catalyst Dispersion: By altering the surface energy of the support, the dispersion of active metal nanoparticles can be controlled, which is a key factor influencing catalytic activity. beilstein-journals.org

Enhanced Stability: A hydrophobic surface can protect the catalyst and the support from water, which can be a byproduct in certain reactions and may lead to deactivation or structural degradation of the support. acs.org

Tuning Selectivity: The presence of butyl groups can create a specific chemical affinity, influencing the adsorption of reactants and the desorption of products, thereby tuning the selectivity of the catalytic reaction. For instance, in reactions involving non-polar molecules, a hydrophobic support surface can facilitate mass transfer to and from the active catalytic sites.

While zeolites are often modified to enhance their performance, the modification can sometimes alter the number and strength of the acid sites, which are crucial for many catalytic processes. researchgate.net Therefore, the functionalization with this compound must be carefully controlled to balance hydrophobicity with the preservation of the necessary acidic properties of the molecular sieve. acs.org

Tailoring Porous Materials for Adsorption and Separation

The ability to precisely control the surface chemistry of porous materials is fundamental to their application in adsorption and separation technologies. This compound serves as a key reagent for tailoring the surface properties of porous materials like silica and diatomaceous earth, making them suitable for specialized separation tasks such as oil-water separation or the controlled release of specific molecules. nih.govchinesechemsoc.org

The modification process involves grafting butyl groups onto the porous surface, which significantly increases its hydrophobicity. researchgate.net This change is critical for applications where selective interaction with non-polar substances is required. For example, porous materials coated with butylsilane (B75430) become superhydrophobic and superoleophilic, allowing them to selectively absorb oils and organic solvents from water. chinesechemsoc.org

Research has systematically studied the effect of the alkyl chain length of trichlorosilanes on the properties of porous materials. A study on the surface modification of diatomaceous earth (DE) for the loading and release of corrosion inhibitors compared the effects of trichlorosilanes with C4 (butyl), C8 (octyl), and C18 (octadecyl) chains. researchgate.net The results showed a clear relationship between the alkyl chain length and the efficiency of inhibitor adsorption, demonstrating the principle of tailoring material properties. researchgate.net

| Modifying Agent | Alkyl Chain Length | Key Research Finding | Application Relevance |

|---|---|---|---|

| This compound | C4 | Provides effective hydrophobic modification. | Control of loading/release of active chemicals. |

| Octyltrichlorosilane | C8 | Showed the highest adsorption of the inhibitor (3.5 times more than unmodified DE) without negatively impacting release kinetics. | Optimized storage and delivery systems in coatings. |

| Octadecyltrichlorosilane (B89594) | C18 | Also provides hydrophobic modification, but the mid-length chain (C8) was found to be optimal for this specific application. | High-capacity adsorbent development. |

The kinetics of adsorption and separation processes are highly dependent on the pore size distribution and surface chemistry of the material. mdpi.com By functionalizing porous silica with this compound, it is possible to create adsorbents with high selectivity for specific organic pollutants, such as phenolic compounds and benzothiazole, from aqueous solutions. mdpi.com

Integration in Nanotechnology

Organosilane chemistry is a foundational technology for the bottom-up fabrication of advanced nanomaterials. researchgate.net this compound, as part of the organofunctional silane family, plays a significant role in both the synthesis of nanomaterials and the subsequent engineering of their surfaces to achieve desired functionalities. russoindustrial.ru

Nanomaterial Fabrication via Organosilane Chemistry

This compound can be integrated into the fabrication of nanomaterials, particularly hybrid organic-inorganic nanoparticles. Its role is often as a co-precursor or a modifying agent in synthesis processes like the sol-gel method. mdpi.comuq.edu.au

During synthesis, the this compound molecule undergoes hydrolysis and condensation reactions. russoindustrial.ru The Si-Cl bonds are hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups, which then co-condense with other silica precursors (like tetraethyl orthosilicate (B98303), TEOS) or with each other to form a siloxane (Si-O-Si) network. The butyl group remains covalently attached to the silicon atom, becoming an integral part of the resulting nanoparticle's structure.

This integration of butyl groups directly into the nanomaterial framework imparts internal hydrophobicity and can influence the material's final morphology and properties. This "bottom-up" approach allows for the creation of nanostructured materials with precisely engineered properties for applications ranging from advanced coatings to drug delivery systems. researchgate.netnih.gov The use of organosilanes is central to creating hybrid materials that combine the mechanical strength and stability of inorganic frameworks with the functional versatility of organic chemistry. msu.edu

Surface Engineering of Nanoparticles

Surface engineering is the process of modifying the surface of a material to achieve properties that are distinct from the bulk material. This compound is a highly effective agent for the surface engineering of nanoparticles, such as those made of silica, titania, or other metal oxides. nih.govfrontiersin.org The process involves the chemical grafting of butyl groups onto the nanoparticle surface, which is typically rich in hydroxyl groups. frontiersin.org

This surface modification dramatically alters the interfacial properties of the nanoparticles. Key effects include:

Inducing Hydrophobicity: The primary effect is a significant increase in hydrophobicity. mdpi.com This is crucial for creating superhydrophobic surfaces, which are valuable for self-cleaning, anti-icing, and anti-biofouling applications. acs.orgresearchgate.net The combination of nanoscale roughness provided by the nanoparticles and the low surface energy imparted by the butyl groups can lead to water contact angles exceeding 150°. mdpi.com

Improving Dispersibility: By modifying the surface, the compatibility of nanoparticles with different media can be controlled. Hydrophobically modified nanoparticles show enhanced dispersibility in non-polar organic solvents and polymers, which is essential for the fabrication of high-performance nanocomposites. rsc.org

Controlling Reactivity: The grafted butyl layer can passivate the nanoparticle surface, controlling its chemical and photocatalytic activity. rsc.org

Recent studies have demonstrated a rapid, solvent-free method for grafting alkylsilanes onto silica nanoparticles using mechanochemistry (ball milling), significantly reducing processing time and environmental impact compared to traditional wet-chemical methods. acs.org

| Nanoparticle | Surface Engineering Agent | Resulting Property | Potential Application |

|---|---|---|---|

| Silica (SiO₂) | This compound (C4) | Hydrophobicity, controlled loading/release researchgate.net | Corrosion-resistant coatings, separation media |

| Silica (SiO₂) | Dodecyltrichlorosilane (C12) | Superhydrophobicity, anti-biofouling acs.org | Self-cleaning surfaces, medical devices |

| Cellulose (B213188) Nanocomposite | Octadecyltrichlorosilane (C18) | High hydrophobicity (Water Contact Angle > 130°) mdpi.com | Water-resistant packaging, self-cleaning films |

| Titania (TiO₂) | Poly(ethylene terephthalate) via MLD | Suppressed photoactivity, enhanced dispersibility rsc.org | UV-protective composites, sunscreens |

Analytical and Characterization Techniques in Butyltrichlorosilane Research

Spectroscopic Analysis

Spectroscopic methods are fundamental tools for the detailed structural investigation of butyltrichlorosilane at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the in-situ monitoring of chemical reactions involving this compound. iastate.edumagritek.com By acquiring a series of spectra over time, researchers can track the consumption of reactants and the formation of products, providing valuable insights into reaction kinetics and mechanisms. magritek.combeilstein-journals.org The primary nuclei of interest in the study of organosilicon compounds like this compound are ¹H, ¹³C, and ²⁹Si.

¹H NMR: Proton NMR provides information about the hydrogen atoms within the butyl group. Changes in the chemical shifts and coupling patterns of these protons can indicate the progress of a reaction. For instance, in reactions where the Si-Cl bonds are substituted, the electronic environment of the butyl group changes, leading to observable shifts in the ¹H NMR spectrum. The use of arrayed pseudo-2D "kinetics" experiments or automation scripts allows for the creation of a series of 1D ¹H spectra with variable time delays, enabling precise reaction monitoring. iastate.edu

¹³C NMR: Carbon-13 NMR offers direct information about the carbon skeleton of the butyl group. bhu.ac.in Each chemically non-equivalent carbon atom produces a distinct signal, making it a valuable tool for tracking structural changes. bhu.ac.in While the natural abundance of ¹³C is low (1.1%), techniques like proton decoupling are routinely used to simplify spectra and enhance signal-to-noise, resulting in a single peak for each unique carbon environment. bhu.ac.in

²⁹Si NMR: Silicon-29 NMR is particularly informative for studying silicon-containing compounds, as it directly probes the silicon atom at the core of this compound. pascal-man.comhuji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to its local environment, including the number and type of substituents attached to it. For example, the hydrolysis and condensation of this compound can be followed by observing the disappearance of the signal corresponding to the SiCl₃ group and the appearance of new signals corresponding to silanol (B1196071) (Si-OH) and siloxane (Si-O-Si) linkages. nih.gov ²⁹Si NMR has a wide chemical shift range, which allows for the clear distinction between different silicon species. huji.ac.il

Table 1: Typical NMR Data for this compound Research

| Nucleus | Typical Application | Key Information Obtained |

| ¹H | Reaction monitoring, structural confirmation | Changes in the electronic environment of the butyl group, confirmation of structural integrity. iastate.edunih.gov |

| ¹³C | Structural elucidation, reaction monitoring | Direct observation of the carbon backbone, identification of different carbon environments. bhu.ac.in |

| ²⁹Si | Reaction mechanism studies, characterization of silicon-based materials | Direct probing of the silicon center, identification of Si-Cl, Si-OH, and Si-O-Si functionalities. pascal-man.comhuji.ac.ilnih.gov |

This table is generated based on general principles of NMR spectroscopy as applied to organosilicon compounds.

In-situ and online NMR monitoring, often coupled with flow reactor systems, has become increasingly important for the rapid analysis and optimization of reaction parameters. magritek.combeilstein-journals.org This approach allows for real-time feedback on reaction progress, facilitating more efficient process development. magritek.com

Infrared (IR) spectroscopy is a widely used technique for the structural elucidation of molecules by analyzing their vibrational modes. scribd.comslideshare.net When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. jchps.com This results in a unique spectral "fingerprint" for each compound. slideshare.net

For this compound, IR spectroscopy is instrumental in identifying the characteristic functional groups present in the molecule and its reaction products. Key vibrational bands include:

C-H stretching and bending vibrations: These appear in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively, and are characteristic of the butyl group.

Si-Cl stretching vibrations: The strong absorption bands for the silicon-chlorine bonds are typically found in the 450-650 cm⁻¹ region. The presence and position of these bands are direct evidence for the trichlorosilyl (B107488) group.

Si-O stretching vibrations: In the products of hydrolysis and condensation reactions, the formation of siloxane (Si-O-Si) bonds gives rise to strong, broad absorption bands, typically in the 1000-1100 cm⁻¹ range. The appearance of these bands is a clear indicator that the this compound has reacted to form a polysiloxane network.

O-H stretching vibrations: The presence of silanol (Si-OH) groups, which are intermediates in hydrolysis reactions, can be identified by a broad absorption band in the 3200-3700 cm⁻¹ region.

By monitoring the changes in the IR spectrum over the course of a reaction, researchers can follow the disappearance of the Si-Cl bonds and the emergence of Si-O-Si and Si-OH bonds, providing a clear picture of the chemical transformation. researchgate.net

Table 2: Characteristic IR Absorption Frequencies Relevant to this compound Chemistry

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C-H (alkyl) | Bending | 1350 - 1480 |

| Si-Cl | Stretching | 450 - 650 |

| Si-O-Si (siloxane) | Stretching | 1000 - 1100 |

| Si-OH (silanol) | Stretching | 3200 - 3700 (broad) |

This table is generated based on established infrared spectroscopy correlation charts.

The affordability and ease of use of modern Fourier Transform Infrared (FTIR) spectrometers make IR spectroscopy a routine and indispensable tool in laboratories working with this compound. nih.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 29Si NMR for Reaction Monitoring)

Chromatographic and Mass Spectrometric Methods

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound and its derivatives, particularly in complex mixtures. mdpi.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chim.lu It provides information about the molecular weight and elemental composition of a compound. royalsocietypublishing.org In the context of this compound, mass spectrometry can be used to confirm the identity of the starting material and to characterize the products of its reactions.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nih.gov However, due to the high reactivity of the Si-Cl bonds, fragmentation is common. chim.lu The fragmentation pattern can provide valuable structural information. For instance, the loss of chlorine atoms or parts of the butyl group would result in characteristic fragment ions.

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula. royalsocietypublishing.org Soft ionization techniques, like electrospray ionization (ESI) and photo-ionization (PI), are particularly useful as they minimize fragmentation and help in preserving the molecular ion, which is crucial for identifying the parent molecule in a complex mixture. researchgate.netresearchgate.net

Chromatography is a technique used to separate the components of a mixture. mdpi.com When coupled with a detector like a mass spectrometer, it becomes a highly potent analytical tool. Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. srce.hr In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. gcms.cz The separated components then enter the mass spectrometer for identification. mdpi.com

For the analysis of complex reaction mixtures that may contain starting materials, intermediates, and various products, coupled chromatographic techniques are indispensable. mdpi.com For example, the analysis of the products from the co-hydrolysis of this compound with other organosilanes would generate a complex mixture of different siloxanes. GC-MS can effectively separate and identify these individual components.

Retention time locking (RTL) is a technique that can be used to improve the reproducibility of GC methods, which is particularly useful when comparing samples analyzed on different instruments or at different times. gcms.cz For non-volatile or thermally sensitive derivatives of this compound, liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is the preferred method. mdpi.com

Advanced Mass Spectrometry for Molecular Characterization

Morphological and Structural Characterization

When this compound is used as a precursor to synthesize materials, such as coatings or nanoparticles, it is essential to characterize the morphology and structure of the resulting products. cicenergigune.com These properties are critical as they determine the material's performance in various applications.

Techniques commonly employed for morphological and structural analysis include:

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. researchgate.netmdpi.com It is used to visualize the shape, size, and surface features of particles or the structure of a coating.

Transmission Electron Microscopy (TEM): TEM is used to obtain images of the internal structure of a material at a very high resolution. cnrs.fr It can reveal details about the crystallinity and phase distribution within a material.

X-ray Diffraction (XRD): XRD is a powerful technique for determining the crystalline structure of a material. mdpi.com It can be used to identify the phases present, determine the degree of crystallinity, and measure crystallite size. cicenergigune.com

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface profiles at the nanoscale. It can be used to measure surface roughness and visualize surface features with high precision.

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to measure the specific surface area and pore size distribution of porous materials, which is relevant if this compound is used to create porous silica-based structures. nih.gov

The combination of these techniques provides a comprehensive understanding of the physical characteristics of materials derived from this compound, linking the synthesis conditions to the final material properties. cnrs.fraip.org

Electron Microscopy (SEM, TEM) for Microstructure Analysis

Electron microscopy is a powerful methodology for characterizing materials at the micro- and nanoscale. researchgate.net Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the two most common forms, each providing unique insights into the structure of materials synthesized using this compound. measurlabs.com

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. thermofisher.com The transmitted electrons are then focused to create a highly magnified image, providing detailed information about the internal structure of the material. researchgate.net TEM offers significantly higher spatial resolution than SEM, making it possible to view features at the atomic level. thermofisher.com In the context of this compound research, TEM is used to examine the internal morphology of nanoparticles, the dispersion of components within a composite material, and the fine structural details of synthesized polymers. researchgate.net

The choice between SEM and TEM depends on the specific information required by the researcher. SEM is the preferred method for surface analysis, while TEM is chosen for insights into the internal structure. thermofisher.com

Table 1: Comparison of SEM and TEM Techniques

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Principle | Scans surface with a focused electron beam, detecting scattered electrons. thermofisher.com | Passes electrons through a thin sample to form a projection image. thermofisher.com |

| Information Obtained | 3D image of the surface topography and composition. thermofisher.com | 2D projection image of the internal structure, including crystallography and defects. researchgate.netthermofisher.com |

| Sample Thickness | Can be used on bulk samples of various thicknesses. measurlabs.com | Requires very thin samples, typically under 150 nm. thermofisher.com |

| Resolution | Practical resolution is typically around 10-30 nanometers. measurlabs.com | Can achieve resolution down to the sub-nanometer scale (<0.1 nm). measurlabs.com |

| Primary Application | Analysis of surface features, roughness, and particle morphology. researchgate.net | Analysis of crystal structure, defects, and internal composition of nanoparticles. researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystalline nature of materials. anton-paar.com It provides crucial information about atomic structure, phase composition, and other structural properties. anton-paar.commalvernpanalytical.com The technique is based on the principle of Bragg's Law, where a beam of X-rays is directed at a sample, and the resulting diffraction pattern is measured. contractlaboratory.com This pattern acts as a unique 'fingerprint' for the crystalline phases present in the material. forcetechnology.comscribd.com

In research involving this compound, XRD is applied to characterize the materials synthesized from this precursor. For instance, when this compound is used in sol-gel synthesis to create silica-based materials, XRD can determine whether the resulting product is amorphous (lacking long-range order) or has a crystalline structure. mdpi.com It is also used to identify the specific crystalline phases that may have formed during synthesis or subsequent processing, such as heat treatment. mdpi.com By analyzing the XRD pattern, researchers can determine lattice parameters, crystallite size, and the degree of crystallinity. contractlaboratory.comdrawellanalytical.com

Table 2: Information Derived from XRD Analysis

| Parameter | Description |

|---|---|

| Phase Identification | Each crystalline material produces a unique diffraction pattern, allowing for the identification of unknown substances by comparison with reference databases. forcetechnology.comjkdhs.org |

| Crystallinity | The presence of sharp peaks indicates a crystalline material, while broad humps suggest an amorphous or nanocrystalline structure. |

| Lattice Parameters | The positions of the diffraction peaks are used to precisely calculate the dimensions of the unit cell of a crystal structure. contractlaboratory.com |

| Crystallite Size | The width of the diffraction peaks can be used to estimate the average size of the crystallites within the material, according to the Scherrer equation. drawellanalytical.com |

| Phase Purity | XRD can detect the presence of impurities or multiple phases within a single sample. malvernpanalytical.com |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are vital for characterizing materials derived from this compound.

Differential Scanning Calorimetry (DSC) for Phase Behavior of Synthesized Materials

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org This measurement, taken as a function of temperature, allows for the observation of thermal transitions within the material. wikipedia.orgfilab.fr

DSC is widely used to study the phase behavior of materials synthesized using this compound, particularly polymers and hybrid materials. Key thermal events that can be identified and quantified with DSC include:

Glass Transition (Tg): This appears as a step-like change in the heat capacity and marks the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous or semi-crystalline materials. wikipedia.orgtainstruments.com